![molecular formula C17H15N3O2 B2712256 2-(4-Ethoxyphenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one CAS No. 2309585-30-4](/img/structure/B2712256.png)
2-(4-Ethoxyphenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
The compound “2-(4-Ethoxyphenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one” is a pyrazolo[1,5-a]pyrazin-4-one derivative. Pyrazolo[1,5-a]pyrazin-4-one is a bicyclic compound containing a pyrazole ring fused with a pyrazine ring . The ethoxyphenyl and prop-2-ynyl groups are substituents on this bicyclic core.
Scientific Research Applications
Synthesis and Chemical Properties
Research on pyrazole and pyrazoline derivatives emphasizes their significant role in medicinal chemistry due to their diverse pharmacological potential. For instance, the synthesis and properties of certain pyrazole and triazole derivatives highlight the chemical modification possibilities and their interaction with biological targets. These compounds' synthesis involves complex reactions, aiming at creating molecules with specific activities, such as antifungal properties (Fedotov et al., 2022). Another study focused on the microwave-assisted synthesis of pyrazolyl-pyranochromenones, showcasing an efficient method for producing compounds with antimicrobial activity, further emphasizing the chemical versatility and potential utility of such derivatives (Ashok et al., 2016).
Biological Evaluation and Potential Applications
Several studies have explored the biological activities of pyrazole derivatives, including their potential as antimicrobial, anti-inflammatory, and anticancer agents. For example, novel pyrazoline derivatives have been evaluated for fungicidal and insecticidal activities, suggesting potential agricultural applications (Zhao et al., 2008). Similarly, the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their evaluation against lung cancer cells indicate the potential for developing new anticancer therapies (Zheng et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Research into pyrazole derivatives also includes the investigation of their antimicrobial and anti-inflammatory properties. For instance, a series of pyrazole, isoxazole, and benzodiazepine derivatives showed promise as antimicrobial and anti-inflammatory agents, highlighting the potential for developing new chemotherapeutic agents (Kendre et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives can interact with their targets in different ways, leading to various biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its cyclic form showed improved plasma exposure .
Result of Action
Pyrrolopyrazine derivatives have shown a wide range of biological activities, indicating that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-3-9-19-10-11-20-16(17(19)21)12-15(18-20)13-5-7-14(8-6-13)22-4-2/h1,5-8,10-12H,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDHQKIOVUJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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